molecular formula C18H16N6O2S3 B4757104 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Cat. No.: B4757104
M. Wt: 444.6 g/mol
InChI Key: LNDZTNGTWBLJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound that features a combination of benzothiazole, thiadiazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate through the reaction of o-aminothiophenol with carbon disulfide and an appropriate alkylating agent.

    Synthesis of Thiadiazole Intermediate: The thiadiazole moiety is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The benzothiazole and thiadiazole intermediates are then coupled with a pyrimidine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,3-benzothiazol-2-ylacetate
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • Pyrimidine-5-carboxylate derivatives

Uniqueness

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is unique due to its combination of benzothiazole, thiadiazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate (CAS Number: 5709-85-3) is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by recent research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H14N4O3S
Molecular Weight330.36 g/mol
Density1.48 g/cm³
Boiling Point536 ºC at 760 mmHg
Flash Point278 ºC

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and thiadiazole exhibit significant antimicrobial properties. This compound has shown potential against a variety of microbial pathogens.

In a study evaluating the antimicrobial efficacy of similar compounds, it was found that derivatives containing the thiadiazole scaffold displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research involving structurally similar thiadiazole-based compounds has revealed their capacity to inhibit cancer cell proliferation. For example, a derivative demonstrated significant antiproliferative effects against human colon adenocarcinoma (HCT116) and breast adenocarcinoma (MCF-7) cells, with growth inhibition values ranging from 3.55 µmol/L to 11.5 µmol/L .

In vitro studies have shown that treatment with related compounds can lead to a reduction in cell viability in glioblastoma cells by approximately 50% after 48 hours of exposure . This suggests that the compound may disrupt critical cellular processes involved in cancer cell growth.

Case Studies

  • Study on Thiadiazole Derivatives : A comprehensive analysis of various thiadiazole derivatives indicated that modifications to the benzothiazole structure could enhance biological activity. The study highlighted the importance of structural features in determining the efficacy of these compounds against microbial and cancerous cells .
  • Anticancer Screening : A drug library screening identified several promising anticancer agents based on their ability to inhibit tumor spheroid growth in vitro. The findings suggest that compounds similar to this compound could be further developed for therapeutic use .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S3/c1-3-26-15(25)11-8-19-16(20-13(11)9-27-18-24-23-10(2)28-18)22-17-21-12-6-4-5-7-14(12)29-17/h4-8H,3,9H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDZTNGTWBLJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NN=C(S2)C)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.